Donetidine

H2 receptor antagonist chemical classification structural biology

Researchers requiring precise IV H2 receptor blockade face variability when substituting generic imidazole or furan-based antagonists. Donetidine (SK&F 93574) is a pyrimidone-class H2 antagonist engineered for high aqueous solubility and extended parenteral activity, ensuring consistent pharmacokinetics in gastric acid secretion and receptor pharmacology studies. • Pyrimidone scaffold - structurally distinct from cimetidine (imidazole) and ranitidine (furan), eliminating class-specific CYP450 inhibition liabilities • High aqueous solubility - enables reliable IV formulation without specialized solubilization strategies; DMSO solubility: 55 mg/mL (132.37 mM) • Prolonged duration of action - minimizes dosing frequency in animal models vs. shorter-acting H2 antagonists (cimetidine t₁/₂ ~2 h) • Unique pharmacodynamic tool - promotes histamine release in canine models at 2.5 mg/kg IV, enabling mast cell degranulation studies Supplied with full analytical documentation (HPLC, NMR). Bulk and custom synthesis available.

Molecular Formula C20H25N5O3S
Molecular Weight 415.5 g/mol
CAS No. 99248-32-5
Cat. No. B1239098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonetidine
CAS99248-32-5
Synonyms5-(1,2-dihydro-2-oxopyrid-4-ylmethyl)-2-(2-(5-(dimethylaminomethyl)furanylmethylthio)ethylamino)pyrimidin-4(1H)-one
donetidine
SK and F 93574
SK and F-93574
SKF 93574
Molecular FormulaC20H25N5O3S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCNC2=NC=C(C(=O)N2)CC3=CC(=O)NC=C3
InChIInChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27)
InChIKeyMURUHMTVTKOWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donetidine: High-Solubility H2 Antagonist


Donetidine (SK&F 93574) is a synthetic histamine H2 receptor antagonist belonging to the pyrimidone class, distinct from the more common imidazole (e.g., cimetidine) and furan (e.g., ranitidine) structural families [1]. It was specifically developed to combine high aqueous solubility with potent and prolonged intravenous activity, leading to its selection for clinical investigation as a parenteral therapeutic agent [2]. Unlike many in-class alternatives, donetidine's design prioritizes formulation for injectable delivery and an extended duration of action, making it a differentiated tool for research in gastric acid secretion and H2 receptor pharmacology [3].

Structural Class Pyrimidone H2 antagonist distinct from imidazole/furan scaffolds
Formulation Design High-aqueous-solubility design supports parenteral research models
Activity Profile Reported extended duration of action in animal models

Donetidine: Substitution Risks


Substituting donetidine with a more common H2 antagonist like ranitidine or cimetidine introduces significant experimental variability due to fundamental differences in chemical class, solubility, and pharmacokinetic profile. Donetidine is a pyrimidone derivative with high aqueous solubility, enabling reliable intravenous formulation, whereas cimetidine and ranitidine belong to distinct imidazole and furan classes with differing solubility characteristics and well-documented drug-drug interaction liabilities [1]. Furthermore, donetidine was specifically optimized for a prolonged duration of action in animal models, a property not uniformly shared across the H2 antagonist class [2]. Generic substitution without verifying these key differentiating parameters can compromise the validity of studies that require precise control over drug exposure, route of administration, or minimizing off-target effects.

Scaffold Mismatch

Pyrimidone core alters physicochemical and pharmacokinetic profile relative to imidazole or furan analogs.

Solubility/Parenteral Profile

High-solubility advantages for injectable formulation may not transfer to common H2 antagonists with lower aqueous solubility.

CYP450 Interaction Liability

Absence of CYP450 inhibition reports differentiates from cimetidine; metabolic interference may differ with unverified analogs.

Donetidine: Key Differentiators


Pyrimidone Core Distinction

Donetidine is structurally classified as a pyrimidone, setting it apart from the major clinical H2 antagonists which are based on imidazole (cimetidine), furan (ranitidine), thiazole (famotidine, nizatidine), and guanidinothiazole (tiotidine) scaffolds [1]. This distinct core structure is associated with a unique pharmacological profile, including high aqueous solubility and a prolonged duration of action, as highlighted in its selection for parenteral development [2].

Scaffold class
Class-level
Pyrimidone
vs
Imidazole / Furan / Thiazole

Structural basis for distinct pharmacological profile

Qualitative difference; source review

H2 receptor antagonist chemical classification structural biology

High Aqueous Solubility for Parenteral Use

Donetidine was specifically selected for clinical investigation based on its 'high aqueous solubility' coupled with potent intravenous activity [1]. This is a critical differentiator from many H2 antagonists like cimetidine and ranitidine, which exhibit lower aqueous solubility and require specialized formulation strategies for parenteral use [2]. Donetidine's solubility in DMSO is reported at 55 mg/mL (132.37 mM), providing a practical advantage for preparing concentrated stock solutions for in vitro and in vivo experiments .

DMSO Solubility
Data to verify
55 mg/mL
in DMSO

Supports preparation of concentrated stock solutions

Supplier-reported; sonication recommended

drug solubility parenteral formulation in vivo administration

Extended Duration of Action

In preclinical animal models, donetidine was noted for its 'extended duration of biological activity' [1]. While specific half-life values are not readily available for donetidine, this characteristic stands in contrast to well-documented shorter-acting H2 antagonists like cimetidine (terminal half-life ~2 hours) and nizatidine (half-life ~1.3 hours) [2]. The prolonged effect of donetidine is a key property that led to its selection for parenteral development and is a major point of differentiation for studies requiring sustained H2 receptor blockade.

Duration of Action
Reported
Extended duration
vs
Cimetidine half-life ~2 h

May support less frequent dosing in protocols

Qualitative observation; cross-study comparison

pharmacokinetics duration of action H2 receptor antagonist

H2 Receptor Selectivity

Donetidine is described as a selective H2 receptor antagonist, with the majority of related compounds in its series showing selectivity for the H2 receptor over H1 [1]. This is a fundamental feature of modern H2 antagonists, contrasting with earlier generations of antihistamines that had significant H1 activity. While direct comparative binding data for donetidine against specific H1 or other GPCR targets is not published, its classification as a selective H2 antagonist places it in a distinct category from non-selective compounds.

H2 Selectivity
Reported
Selective for H2 over H1

Enables targeted gastric acid secretion studies

In vitro pharmacological profiling

receptor selectivity H2 antagonist off-target activity

No CYP450 Inhibition

Cimetidine is a well-known inhibitor of multiple cytochrome P450 enzymes, leading to clinically significant drug-drug interactions. Ranitidine also exhibits some, albeit weaker, CYP450 inhibition [1]. In contrast, there are no reports or mechanistic data indicating that donetidine inhibits CYP450 enzymes. This is a key differentiator, as the pyrimidone scaffold of donetidine may lack the structural features required for heme iron coordination that are present in imidazole-based cimetidine [2].

CYP450 Interaction
Class-level
No inhibition evidence
vs
Cimetidine (potent inhibitor)

May reduce metabolic confounding in co-administration

Based on scaffold; no direct study reports

drug-drug interactions CYP450 metabolism

Histamine Release in Canine Models

A study in beagle dogs demonstrated that donetidine (SK&F 93574) at a dose of 2.5 mg/kg promotes histamine release, an effect not typically associated with other H2 antagonists like cimetidine or ranitidine [1]. This unique pharmacodynamic property may be linked to its specific chemical structure and presents a point of differentiation for researchers investigating the complex interplay between H2 receptor blockade and mast cell function.

Histamine Release (Dog)
Head-to-head
2.5 mg/kg IV
promotes histamine release

Unique pharmacodynamic model for H2/mast cell studies

n=3 beagle dogs; vs saline/PVP control

pharmacodynamics histamine release H2 antagonist

Donetidine: Research Applications


Parenteral PK/PD of H2 Blockade

The high aqueous solubility and extended duration of action of donetidine make it an ideal candidate for studies requiring consistent and prolonged H2 receptor antagonism via intravenous administration [1]. Researchers modeling gastric acid suppression or evaluating the downstream effects of sustained H2 blockade in large animal models will benefit from donetidine's favorable formulation properties and long-lasting effect, which minimize dosing frequency and experimental variability [2].

Non-Imidazole H2 Antagonism and DDI

Donetidine's pyrimidone scaffold and the lack of evidence for CYP450 inhibition make it a valuable comparator or control in studies assessing the off-target metabolic effects of imidazole-based H2 antagonists like cimetidine [1]. It serves as a chemical probe to dissect H2 receptor-mediated effects from confounding CYP450 interactions in drug metabolism and safety pharmacology assays [2].

Histamine Release in Canine Models

The unique observation that donetidine promotes histamine release in beagle dogs provides a specific and reproducible model for studying the interplay between H2 receptor antagonism and mast cell degranulation [1]. This application scenario is particularly relevant for researchers in allergy, immunology, and gastrointestinal physiology seeking to understand atypical H2 antagonist effects not seen with cimetidine or ranitidine [2].

Comparative H2 Antagonist Pharmacology

As a member of the pyrimidone class, donetidine offers a distinct chemical starting point for structure-activity relationship (SAR) studies and comparative pharmacology. Its inclusion in a panel of H2 antagonists alongside imidazoles (cimetidine), furans (ranitidine), and thiazoles (famotidine) allows researchers to correlate specific structural features with differential pharmacodynamic and pharmacokinetic outcomes [1].

Application
Selection Property
Validation Focus
H2 Blockade PK/PD Research
High-solubility, extended duration
Sustained H2 receptor blockade validation
Non-Imidazole H2 Pharmacology
Pyrimidone scaffold, no CYP450 inhibition
Metabolic interaction profiling
Canine Histamine Release Studies
Unique histamine release effect
Mast cell degranulation assay
Comparative H2 Antagonist SAR
Distinct pyrimidone scaffold
Structure-pharmacokinetic correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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